molecular formula C11H10N2O3S B15054111 Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate

Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate

Cat. No.: B15054111
M. Wt: 250.28 g/mol
InChI Key: KGOCCNXTBVTMIH-UHFFFAOYSA-N
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Description

Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate is a compound that belongs to the class of organic compounds known as aminothiazoles. These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate typically involves the reaction of 2-aminothiazole with methyl 2-hydroxybenzoate under specific conditions. One efficient method involves a catalyst-free, aqueous ethanol-mediated synthesis. This method employs 2-aminothiazole, N’,N’-dimethyl barbituric acid, and different aldehydes at 80°C in an aqueous ethanol medium . The reaction is known for its superior green credentials, faster reaction times, and higher product yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of aqueous ethanol as a solvent and the avoidance of heavy metal catalysts, are likely to be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various substituted thiazole and benzene derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate

InChI

InChI=1S/C11H10N2O3S/c1-16-10(15)7-4-6(2-3-9(7)14)8-5-17-11(12)13-8/h2-5,14H,1H3,(H2,12,13)

InChI Key

KGOCCNXTBVTMIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)O

Origin of Product

United States

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